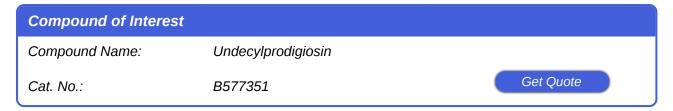


Application Notes and Protocols for the Extraction of Undecylprodigiosin from Streptomyces Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin is a red-pigmented secondary metabolite produced by several species of Streptomyces. It belongs to the prodiginine family of compounds and has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. This document provides detailed application notes and protocols for the extraction of **undecylprodigiosin** from Streptomyces culture, aimed at facilitating research and development in academia and the pharmaceutical industry.

Data Presentation

The yield of **undecylprodigiosin** can vary significantly depending on the Streptomyces strain, culture conditions, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: **Undecylprodigiosin** Yield from Various Streptomyces Strains and Fermentation Methods



Streptomyces Strain	Fermentation Type	Medium	Yield	Reference
Streptomyces sp. JS520	Submerged	Optimized Medium	138 mg/L	[1][2]
Streptomyces sp. ALAA-R20 (Recombinant)	Solid-State	Groundnut Oil Cake	181.78 mg/gds	[3]
Streptomyces coelicolor A3(2)	Submerged	Minimal Medium with EFBH	4.2 μ g/mgdcw	[4]
Streptomyces coelicolor (with B. subtilis)	Submerged	Shake-flasks	175-211% increase	[5]
Streptomyces coelicolor (with B. subtilis)	Submerged	2 L Bioreactor	256% increase	[5]

gds: grams of dry substrate; EFBH: Empty Fruit Bunch Hydrolysate; mgdcw: milligram per gram of dry cell weight.

Table 2: Comparison of Solvent Efficiency for Prodigiosin Extraction



Solvent	Relative Extraction Efficiency	Notes	Reference
Acetone	High	Considered highly efficient with less processing time.	[6]
Acidified Ethanol	High	Most suitable in some studies, followed by DMSO and methanol.	[6]
Methanol	Moderate	Often used in combination with other solvents.	
Ethyl Acetate	Moderate	Commonly used for initial crude extraction from culture broth.	
Chloroform	Low	Lower efficiency compared to more polar solvents.	[6]

Signaling Pathway for Undecylprodigiosin Production

The production of **undecylprodigiosin** in Streptomyces coelicolor is tightly regulated by a pathway-specific regulatory cascade involving the redD and redZ genes.[7][8] RedZ, a response regulator, acts as a transcriptional activator for the redD gene.[7] The expression of redD, in turn, activates the transcription of the biosynthetic genes responsible for **undecylprodigiosin** synthesis.[9][10] This regulatory mechanism ensures that the production of the antibiotic is linked to the appropriate growth phase, typically occurring during the transition from exponential to stationary phase.[9]





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Regulatory pathway of **undecylprodigiosin** production.

Experimental Protocols

The following are detailed protocols for the extraction and purification of **undecylprodigiosin** from Streptomyces culture.

Protocol 1: Solvent Extraction from Liquid Culture

This protocol is a general method for the extraction of **undecylprodigiosin** from a submerged fermentation broth.

Materials:

- · Streptomyces culture broth
- Ethyl acetate
- Methanol
- · Centrifuge and centrifuge tubes
- Rotary evaporator
- Separatory funnel
- Glassware (beakers, flasks)

Procedure:



- Harvesting Cells: Centrifuge the Streptomyces culture broth at 8,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant.
- Extraction from Mycelium:
 - To the mycelial pellet, add methanol and vortex vigorously to extract the intracellular pigment.
 - Centrifuge the mixture to pellet the cell debris and collect the methanol supernatant containing the undecylprodigiosin.
- Extraction from Supernatant:
 - Transfer the culture supernatant to a separatory funnel.
 - Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
 - Allow the layers to separate and collect the upper ethyl acetate layer, which contains the extracted undecylprodigiosin.
- · Combining and Concentrating:
 - Combine the methanol extract from the mycelium and the ethyl acetate extract from the supernatant.
 - Concentrate the combined extracts using a rotary evaporator at 40°C until a crude red pigment is obtained.
- Storage: Store the crude extract at -20°C for further purification.

Protocol 2: Acidified Methanol Extraction

This method is particularly effective for extracting prodigiosins and can enhance the stability of the pigment.

Materials:

Streptomyces mycelial biomass



- Methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Centrifuge and centrifuge tubes
- Spectrophotometer

Procedure:

- Cell Lysis: Resuspend the harvested mycelial pellet in methanol.
- Acidification: Add a few drops of concentrated HCl to the methanol suspension to acidify it (pH ~4.0). The color of the pigment should intensify to a bright red.
- Extraction: Vortex or sonicate the mixture for 10-15 minutes to ensure complete extraction of the pigment.
- Clarification: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the cell debris.
- Quantification (Optional): The concentration of undecylprodigiosin in the supernatant can be estimated by measuring the absorbance at approximately 535 nm using a spectrophotometer.
- Neutralization and Concentration: The acidic methanol extract can be neutralized with NaOH
 if required for downstream applications and concentrated using a rotary evaporator.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purification of **undecylprodigiosin** from a crude extract.

Materials:

Crude undecylprodigiosin extract



- HPLC system with a C18 column
- Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
- Mobile phase B: Acetonitrile/Methanol (1:1) with 0.1% TFA
- Syringe filters (0.22 μm)
- HPLC vials

Procedure:

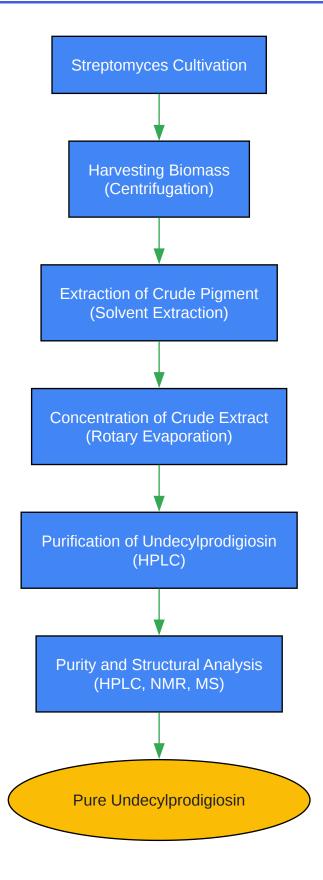
- Sample Preparation: Dissolve the crude extract in a small volume of the mobile phase and filter it through a 0.22 μm syringe filter to remove any particulate matter.
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 μm).
 - Detection Wavelength: 535 nm.[11]
 - Flow Rate: 3 mL/min.[11]
 - Gradient Elution:
 - 0-30 min: 70-100% Solvent B (linear gradient).[11]
 - 30-35 min: 100% Solvent B.[11]
 - 35-40 min: Re-equilibrate the column with 70% Solvent B.[11]
- Fraction Collection: Collect the fractions corresponding to the major peak that elutes, which represents undecylprodigiosin.
- Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC to confirm its purity.
- Solvent Evaporation: Evaporate the solvent from the purified fraction under a stream of nitrogen or using a rotary evaporator to obtain pure undecylprodigiosin.



Experimental Workflow and Logic

The overall process for obtaining pure **undecylprodigiosin** from a Streptomyces culture involves several key stages, from cultivation to final purification.





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